p-SCN-Bn-NOTA

Übersicht

Beschreibung

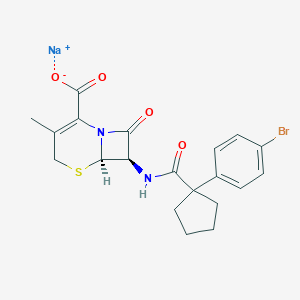

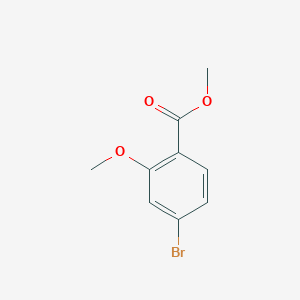

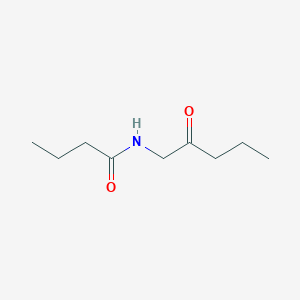

p-SCN-Bn-NOTA, also known as 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, is a bifunctional chelator . It has a chemical formula of C20H26N4O6S . It is used in scientific research and is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of p-SCN-Bn-NOTA involves conjugation with Nanobodies. For instance, the 2Rs15dHis6 Nanobody and the lead optimized current-good-manufacturing-practice grade analog 2Rs15d were conjugated with p-SCN-Bn-NOTA to enable fast and efficient 68Ga labeling .

Molecular Structure Analysis

The molecular formula of p-SCN-Bn-NOTA is C20H26N4O6S . It has an average mass of 450.509 Da and a monoisotopic mass of 450.157318 Da .

Chemical Reactions Analysis

p-SCN-Bn-NOTA is used as a key intermediate in the production of antibody-conjugated radionuclides . It can be added to amino acids with NH2 via the isothiocyanate acid SCN to complete peptide NOTA modification .

Physical And Chemical Properties Analysis

p-SCN-Bn-NOTA has a density of 1.4±0.1 g/cm3, a boiling point of 716.5±60.0 °C at 760 mmHg, and a flash point of 387.1±32.9 °C . It has 10 H bond acceptors, 3 H bond donors, 9 freely rotating bonds, and a polar surface area of 166 Å2 .

Wissenschaftliche Forschungsanwendungen

Radiolabeling Strategies for Imaging Applications

p-SCN-Bn-NOTA is used in the radiolabeling of nanobodies for imaging applications . Nanobodies are small recombinant antigen-binding fragments derived from camelid heavy-chain only antibodies . Due to their compact structure, nanobodies have favorable pharmacokinetics compared to full-size antibodies, allowing rapid accumulation to their targets after intravenous administration . p-SCN-Bn-NOTA is used to decorate nanobodies, enabling the reaction with primary amines of the amino acid sequence .

Positron Emission Tomography (PET) Imaging

p-SCN-Bn-NOTA is used in the generation of 68Ga-NOTA-Nb109, a nanobody used in PET imaging . PET imaging of PD-L1 expression is feasible using 68Ga-NOTA-Nb109 . The optimal dose range of 68 Ga-NOTA-Nb109 has been explored to facilitate clinical trials .

Lanthanide-Based Luminescent Probes

p-SCN-Bn-NOTA can be used to develop lanthanide-based luminescent probes. These probes are molecules that emit light upon specific stimuli. They can be employed for various applications, including biomolecule detection, cellular imaging, and environmental monitoring.

Labeling of Biomolecules

In the field of biological sciences, p-SCN-Bn-NOTA has demonstrated its unique charm. It can be cleverly used to label biomolecules, enabling tracking and observation of specific molecules within the organism . The application of this labeling technology has greatly promoted the research process of biomolecular structure and function .

Wirkmechanismus

Target of Action

The primary target of p-SCN-Bn-NOTA is the human epidermal growth factor receptor type 2 (HER2) . HER2 is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast cancer .

Mode of Action

p-SCN-Bn-NOTA is a bifunctional chelator that is used for tumor pre-targeting . It is conjugated with nanobodies that specifically bind to HER2 . This allows the compound to selectively target and bind to HER2-overexpressing cells . The compound’s interaction with its target leads to changes in the cellular function, primarily related to cell growth and division .

Biochemical Pathways

It is known that the compound’s binding to her2 can influence various downstream signaling pathways involved in cell proliferation and survival

Pharmacokinetics

The pharmacokinetics of p-SCN-Bn-NOTA involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its fast and efficient radiolabeling at room temperature . It shows high uptake in HER2-positive tumors and is primarily accumulated in the kidney and cleared from the bladder via urine . The compound’s bioavailability is influenced by these ADME properties.

Result of Action

The result of p-SCN-Bn-NOTA’s action is the selective targeting and binding to HER2-overexpressing cells. This leads to high-contrast images within a few hours after injection, allowing early diagnosis and reduced radiation exposure of patients . In therapy, the small radioactively labeled nanobodies prove to be superior to radioactively labeled monoclonal antibodies due to their higher specificity and their ability to penetrate the tumor .

Safety and Hazards

Zukünftige Richtungen

The future directions of p-SCN-Bn-NOTA research involve its use in the development of new PET tracers for imaging and therapy. For instance, a new anti-HER2 PET tracer, 68Ga-NOTA-2Rs15d, was synthesized using p-SCN-Bn-NOTA and showed high-specific-contrast imaging of HER2-positive tumors with no observed toxicity .

Eigenschaften

IUPAC Name |

2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEIJMWLNYUWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of p-SCN-Bn-NOTA?

A1: The molecular formula of p-SCN-Bn-NOTA is C17H20N4O6S, and its molecular weight is 408.43 g/mol.

Q2: What spectroscopic data is available for characterizing p-SCN-Bn-NOTA?

A2: While the provided research papers primarily focus on the application of p-SCN-Bn-NOTA conjugates, characterization often involves techniques like mass spectrometry (to confirm conjugation and assess purity) and high-performance liquid chromatography (HPLC) to analyze radiolabeling efficiency and purity of the radiotracers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How stable is p-SCN-Bn-NOTA under radiolabeling conditions?

A3: p-SCN-Bn-NOTA demonstrates excellent stability under various radiolabeling conditions. It forms stable complexes with 68Ga and 64Cu under mild conditions, typically room temperature or slightly elevated temperatures, with high radiochemical yields often exceeding 95%. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the main applications of p-SCN-Bn-NOTA in molecular imaging?

A4: p-SCN-Bn-NOTA is widely used for radiolabeling biomolecules, primarily antibodies and peptides, with 68Ga and 64Cu for PET imaging. This enables the visualization and study of various molecular targets in oncology and other disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: How does the choice of radiometal (68Ga vs. 64Cu) influence the application of p-SCN-Bn-NOTA conjugates?

A5: Both 68Ga and 64Cu are suitable for PET imaging. The choice depends on factors like the desired half-life (68Ga: 68 minutes, 64Cu: 12.7 hours), imaging time point, and target characteristics. 68Ga, with its shorter half-life, is advantageous for visualizing rapid biological processes, while 64Cu's longer half-life allows for imaging at later time points and is beneficial for studying slower biological events. [, , , , , ]

Q6: How does p-SCN-Bn-NOTA compare to other chelators for 68Ga and 64Cu labeling?

A6: p-SCN-Bn-NOTA often exhibits favorable characteristics compared to other chelators like DOTA. Research suggests it can provide faster radiolabeling kinetics, higher radiochemical yields under milder conditions, and conjugates with improved pharmacokinetic properties, such as faster clearance from non-target tissues like the kidneys. [, , , ]

Q7: What methods are commonly used to conjugate p-SCN-Bn-NOTA to targeting molecules?

A7: The isothiocyanate group (-NCS) of p-SCN-Bn-NOTA reacts efficiently with primary amines (-NH2) present on antibodies, peptides, or other biomolecules. This reaction forms a stable thiourea bond, conjugating the chelator to the targeting molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: How does conjugation with p-SCN-Bn-NOTA affect the binding affinity of the targeting molecule?

A8: The impact of conjugation on binding affinity is crucial and needs to be evaluated for each specific conjugate. Researchers often employ techniques like flow cytometry, cell binding assays, or surface plasmon resonance to confirm that the conjugated biomolecule retains its affinity for the target. [, , , , , , , , ]

Q9: What types of in vitro and in vivo studies are conducted with p-SCN-Bn-NOTA-labeled biomolecules?

A9: In vitro studies assess cell binding affinity, specificity, and internalization of the radiolabeled conjugate. In vivo studies, typically using mouse models, evaluate biodistribution, pharmacokinetics, and tumor targeting ability of the radiotracer. These studies often involve PET imaging to visualize and quantify the distribution and uptake of the radiolabeled conjugate in various organs and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Are there any concerns regarding the in vivo stability of p-SCN-Bn-NOTA conjugates?

A10: While p-SCN-Bn-NOTA generally forms stable complexes, in vivo stability is crucial. Studies often include assessments of serum stability and transchelation (where the radiometal might detach from the chelator and bind to other molecules in vivo). Research suggests that p-SCN-Bn-NOTA conjugates typically exhibit good in vivo stability, although this can vary depending on the specific conjugate and radiometal used. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)

![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)